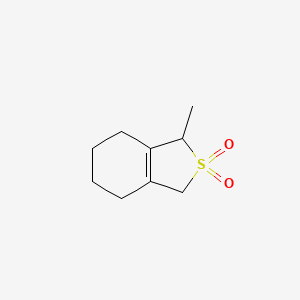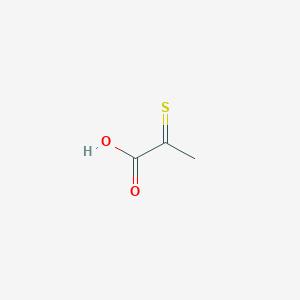
15-Methylhexadec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first total synthesis of 15-Methylhexadec-10-enoic acid was accomplished using a seven-step process with an overall yield of 31-32% . The key reagent in this synthesis was (trimethylsilyl)acetylene. The synthetic strategy involved the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be adapted for larger-scale production. The use of efficient coupling reactions and optimization of reaction conditions can enhance yield and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 15-Methylhexadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of a double bond and a methyl branch influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Oxidation of the double bond can yield diols or carboxylic acids.
Reduction: Reduction of the double bond results in the formation of 15-methylhexadecanoic acid.
Substitution: Halogenation can produce halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
15-Methylhexadec-10-enoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of monounsaturated fatty acids with methyl branches.
Industry: Its unique structure makes it a candidate for developing specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism by which 15-Methylhexadec-10-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the inhibition of the enzyme’s activity. Topoisomerase I is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, making it a potential target for anticancer therapies .
Comparación Con Compuestos Similares
- 13-Methyl-8-tetradecenoic acid
- 14-Methyl-9-pentadecenoic acid
Comparison: 15-Methylhexadec-10-enoic acid is unique due to its specific methyl branch and double bond positions.
Propiedades
Número CAS |
119375-06-3 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
15-methylhexadec-10-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19) |
Clave InChI |
RXCFIHNEQCDEAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC=CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
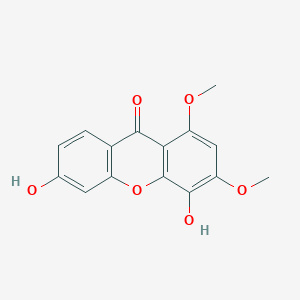
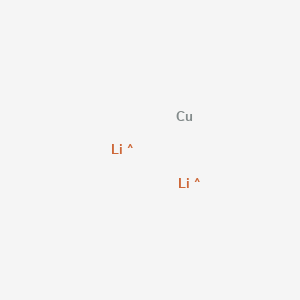
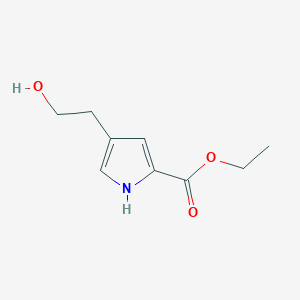
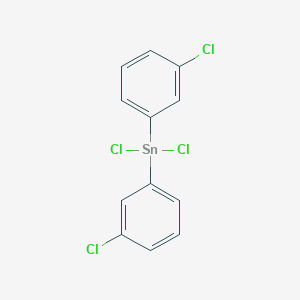
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
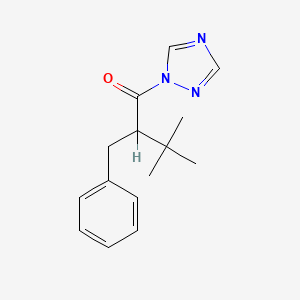

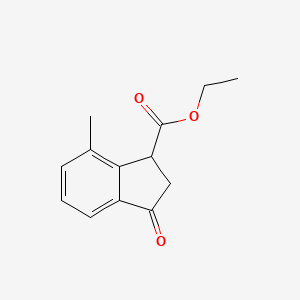
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
